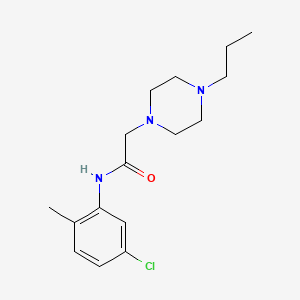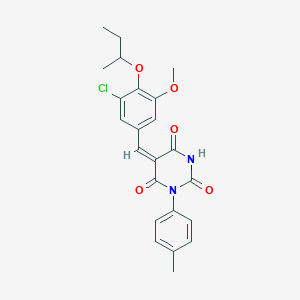
N-(5-chloro-2-methylphenyl)-2-(4-propyl-1-piperazinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(4-propyl-1-piperazinyl)acetamide, commonly known as CPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic effects. CPP belongs to the class of piperazine derivatives and is primarily used in the field of neuroscience.
Mechanism of Action
CPP acts as a selective dopamine D3 receptor antagonist. The dopamine D3 receptor is primarily expressed in the mesolimbic pathway, which is involved in reward and motivation. By blocking the dopamine D3 receptor, CPP may reduce the reinforcing effects of drugs of abuse and decrease drug-seeking behavior.
Biochemical and Physiological Effects:
CPP has been shown to increase the release of dopamine in the prefrontal cortex and nucleus accumbens, two brain regions involved in reward and motivation. CPP has also been shown to decrease the release of glutamate in the prefrontal cortex, which may contribute to its anxiolytic and antipsychotic effects.
Advantages and Limitations for Lab Experiments
CPP is a useful tool for studying the role of the dopamine D3 receptor in drug addiction and other psychiatric disorders. However, CPP has some limitations, including its relatively low potency and selectivity for the dopamine D3 receptor.
Future Directions
There are several future directions for research on CPP. One area of interest is the development of more potent and selective dopamine D3 receptor antagonists. Another area of interest is the use of CPP in combination with other drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of CPP and its potential use in the treatment of psychiatric disorders.
Synthesis Methods
CPP can be synthesized by reacting 5-chloro-2-methylphenylamine with propylpiperazine and chloroacetyl chloride. The reaction takes place in the presence of a base such as triethylamine and results in the formation of CPP.
Scientific Research Applications
CPP has been extensively studied for its potential therapeutic effects in the field of neuroscience. It has been shown to have anxiolytic, antipsychotic, and antidepressant properties. CPP has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(4-propylpiperazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O/c1-3-6-19-7-9-20(10-8-19)12-16(21)18-15-11-14(17)5-4-13(15)2/h4-5,11H,3,6-10,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWWZSPCKIIYKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)CC(=O)NC2=C(C=CC(=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]piperidin-1-yl}propanamide](/img/structure/B5313425.png)
![[1-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,5-dihydro-1H-pyrrol-2-yl]methanol](/img/structure/B5313435.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5313438.png)
![4-methyl-6-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylcarbonyl]-1,3-benzothiazol-2-amine](/img/structure/B5313442.png)

![N,N-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-sulfonamide](/img/structure/B5313463.png)
![N-(3-chloro-2-methylphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5313470.png)
![2-[1-(3,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide](/img/structure/B5313476.png)
![2-[(1-isopropyl-1H-benzimidazol-2-yl)methyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5313492.png)
![6-[2-(1H-imidazol-2-yl)phenyl]-3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5313503.png)
![4-benzoyl-5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313505.png)

![1-(4-methoxyphenyl)-4-[4-(phenylethynyl)benzoyl]piperazine](/img/structure/B5313528.png)
![7-(2-methylphenyl)-4-[2-(1H-pyrazol-1-yl)ethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5313540.png)